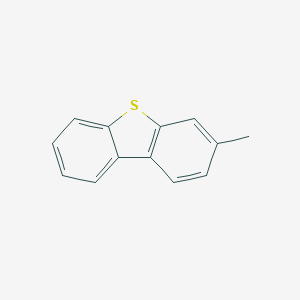

3-Methyldibenzothiophene

Vue d'ensemble

Description

3-Methyldibenzothiophene is an organic compound with the molecular formula C13H10S. It is a derivative of dibenzothiophene, where a methyl group is substituted at the third position of the dibenzothiophene structure. This compound is of significant interest due to its presence in fossil fuels and its role in environmental and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methyldibenzothiophene can be synthesized through various organic synthesis methods. One common approach involves the methylation of dibenzothiophene using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or dimethylformamide.

Industrial Production Methods: In industrial settings, this compound is often obtained as a byproduct during the refining of crude oil. The compound can be isolated and purified through fractional distillation and other separation techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions typically yield sulfoxides or sulfones as major products.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding thiol.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings of this compound. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.

Substitution: Bromine, nitric acid; in solvents like acetic acid or sulfuric acid.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Chemical Research Applications

Desulfurization Studies

3-MDBT serves as a model compound in desulfurization processes, which are critical for reducing sulfur content in fuels. This process is essential for meeting environmental regulations and improving fuel quality. The compound's reactivity allows researchers to study the mechanisms of sulfur removal from hydrocarbons, leading to the development of more efficient desulfurization technologies.

Oxidative Desulfurization

Research has shown that 3-MDBT undergoes oxidation reactions, primarily at the sulfur atom, forming sulfoxides and sulfones. Understanding these reactions helps in optimizing oxidative desulfurization methods, which are vital for refining processes in the petrochemical industry .

Environmental Applications

Biodegradation Studies

3-MDBT is used to investigate microbial degradation pathways of sulfur-containing compounds. Studies focus on identifying microorganisms capable of metabolizing 3-MDBT, which can inform bioremediation strategies for contaminated sites. This research contributes to understanding sulfur metabolism in environmental microbiology .

Oil Weathering and Source Identification

The presence of methyldibenzothiophenes, including 3-MDBT, is utilized as biomarkers for differentiating crude oils and assessing the weathering processes they undergo. This application is crucial for environmental monitoring and oil spill assessments, helping to trace oil sources and understand their degradation in marine environments .

Industrial Applications

Petrochemical Industry

In the petrochemical sector, 3-MDBT is relevant for refining processes as it can indicate oil maturity and source rock characteristics. Its presence in crude oil provides insights into the geological history of oil deposits, aiding exploration and production strategies .

Pharmaceutical Research

While not directly used in medicine, derivatives of 3-MDBT are studied for potential pharmaceutical applications. Research focuses on synthesizing compounds with improved biological activity based on the structure of 3-MDBT, exploring its potential as a lead compound in drug development.

Data Tables

Case Studies

Case Study 1: Desulfurization Mechanisms

A study examined the oxidative desulfurization of 3-MDBT using various oxidants under different conditions. Results indicated that specific oxidants improved reaction rates significantly, suggesting optimized conditions could enhance industrial desulfurization processes.

Case Study 2: Microbial Degradation

Research involving the microbial degradation of 3-MDBT identified several bacterial strains capable of utilizing this compound as a sulfur source. The metabolic pathways elucidated from this study provide valuable insights into bioremediation techniques applicable to contaminated environments.

Mécanisme D'action

The mechanism of action of 3-Methyldibenzothiophene in chemical reactions involves its sulfur atom and aromatic rings. In oxidation reactions, the sulfur atom is the primary site of attack, leading to the formation of sulfoxides and sulfones. In substitution reactions, the aromatic rings undergo electrophilic substitution, where the methyl group can influence the reactivity and orientation of the substituents.

Comparaison Avec Des Composés Similaires

Dibenzothiophene: The parent compound without the methyl group.

4-Methyldibenzothiophene: A positional isomer with the methyl group at the fourth position.

4,6-Dimethyldibenzothiophene: A derivative with two methyl groups at the fourth and sixth positions.

Uniqueness: 3-Methyldibenzothiophene is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. Compared to dibenzothiophene, the presence of the methyl group can enhance its solubility in organic solvents and alter its behavior in chemical reactions.

Activité Biologique

3-Methyldibenzothiophene (3-MDBT) is a polycyclic aromatic sulfur compound that has garnered attention for its potential biological activities, particularly in the context of environmental toxicology and pharmacology. This article explores the biological activity of 3-MDBT, focusing on its toxicological effects, mutagenicity, and implications in environmental studies.

3-MDBT is a methyl-substituted dibenzothiophene, a compound commonly found in crude oil and coal tar. Its chemical structure consists of two fused benzene rings and a thiophene ring with a methyl group attached, which influences its reactivity and biological interactions.

Toxicological Effects

Research indicates that 3-MDBT exhibits significant toxicological properties. In a study assessing the toxicity of various dibenzothiophenes, 3-MDBT was found to induce adverse effects on various organ systems in laboratory animals. Notably, male rats exposed to high doses (30 mg/kg/day) showed decreased body weight and alterations in clinical chemistry parameters, including increased calcium levels and changes in protein fractions indicative of liver damage .

Table 1: Toxicological Findings of this compound

| Parameter | Control Group | Treatment Group (30 mg/kg) | Statistical Significance |

|---|---|---|---|

| Body Weight Change (%) | - | -7% | p ≤ 0.01 |

| Calcium Levels (mg/dL) | Baseline | Increased by 5% | p ≤ 0.05 |

| Albumin Fraction (%) | Baseline | Decreased by 6% | p ≤ 0.05 |

| Liver Weight Change (%) | Baseline | Increased by ≥10% | Significant |

Mutagenicity and Genotoxicity

The mutagenic potential of 3-MDBT has been investigated through various assays. A study highlighted that methyl-substituted dibenzothiophenes, including 3-MDBT, exhibited mutagenic activity in bacterial test systems . The mechanisms underlying this mutagenicity are thought to involve the formation of reactive metabolites that can damage DNA.

Additionally, the compound has been associated with genotoxic effects as indicated by increased levels of DNA damage markers such as γ-H2A.X in cells exposed to high concentrations . This suggests that 3-MDBT can compromise cellular integrity through direct DNA interactions.

Environmental Impact

In environmental studies, 3-MDBT serves as a biomarker for oil maturity and migration, making it relevant in petroleum geology. Its presence in sediments can indicate the extent of hydrocarbon contamination and the degradation processes occurring within ecosystems.

Case Studies

-

Case Study: Toxicity Assessment in Aquatic Organisms

A study evaluated the effects of 3-MDBT on aquatic life, demonstrating significant toxicity to fish species at concentrations relevant to contaminated environments. The findings indicate potential risks for aquatic ecosystems exposed to oil spills containing this compound. -

Case Study: Human Health Risk Assessment

Research has also focused on the implications of exposure to polycyclic aromatic compounds like 3-MDBT for human health. Epidemiological studies suggest correlations between exposure levels and increased incidence of respiratory diseases among populations near contaminated sites.

Propriétés

IUPAC Name |

3-methyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10S/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUCEYZTJIJMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168046 | |

| Record name | 3-Methyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16587-52-3 | |

| Record name | 3-Methyldibenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.